molecular formula C29H27F2N3O2 B11248439 N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide

Cat. No.: B11248439
M. Wt: 487.5 g/mol
InChI Key: YHTMGTMIUGVBGD-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is a complex organic compound with potential applications in various scientific fields This compound features a dibenzo[b,e][1,4]diazepine core, which is a structure known for its biological activity

Properties

Molecular Formula

C29H27F2N3O2

Molecular Weight

487.5 g/mol

IUPAC Name

N-(4-fluorophenyl)-2-[6-(4-fluorophenyl)-9,9-dimethyl-7-oxo-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-5-yl]acetamide

InChI

InChI=1S/C29H27F2N3O2/c1-29(2)15-23-27(25(35)16-29)28(18-7-9-19(30)10-8-18)34(24-6-4-3-5-22(24)33-23)17-26(36)32-21-13-11-20(31)12-14-21/h3-14,28,33H,15-17H2,1-2H3,(H,32,36)

InChI Key

YHTMGTMIUGVBGD-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N(C3=CC=CC=C3N2)CC(=O)NC4=CC=C(C=C4)F)C5=CC=C(C=C5)F)C(=O)C1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide typically involves multiple steps:

    Formation of the Dibenzo[b,e][1,4]diazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include amines and aldehydes, with catalysts such as Lewis acids to facilitate the reaction.

    Introduction of Fluorophenyl Groups: Fluorophenyl groups are introduced via nucleophilic aromatic substitution reactions. Reagents like fluorobenzene and appropriate bases are used.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the acetamide group. Acetic anhydride or acetyl chloride can be used in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can undergo oxidation to form a ketone.

    Reduction: The compound can be reduced to remove the hydroxy group or to alter the diazepine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound’s dibenzo[b,e][1,4]diazepine core is of interest due to its potential pharmacological properties. It can be used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Medicine

Medically, compounds with similar structures have been investigated for their potential use as therapeutic agents. This includes applications in treating neurological disorders, inflammation, and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl groups and the hydroxy group play crucial roles in binding to these targets, influencing the compound’s biological activity. The diazepine core can interact with various proteins, potentially modulating their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with sedative and anxiolytic properties.

    Fluorobenzene Derivatives: Compounds with similar fluorophenyl groups, used in various chemical and pharmaceutical applications.

    Hydroxybenzodiazepines: Compounds with hydroxy groups attached to benzodiazepine cores, known for their diverse biological activities.

Uniqueness

N-(4-fluorophenyl)-2-[11-(4-fluorophenyl)-1-hydroxy-3,3-dimethyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide is unique due to its specific combination of functional groups and its dibenzo[b,e][1,4]diazepine core. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

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